SR2595

Descripción general

Descripción

SR 2595 es un compuesto químico conocido por su función como agonista inverso del receptor nuclear peroxisoma proliferador activado gamma (PPARγ). Este receptor es un regulador clave de la adipogénesis, que es el proceso de diferenciación celular por el cual los preadipocitos se convierten en adipocitos o células grasas . SR 2595 se ha estudiado por su potencial para promover la osteogénesis, la formación de hueso, al reprimir la actividad de PPARγ .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de SR 2595 implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Los pasos clave incluyen:

Formación del Núcleo Indol: El núcleo indol se sintetiza a través de una serie de reacciones que involucran la condensación de materiales de partida adecuados.

Reacciones de Acoplamiento: El núcleo indol luego se acopla con otros compuestos aromáticos para formar la estructura bifenilo.

Modificaciones de Grupos Funcionales: Se introducen o modifican varios grupos funcionales para lograr la estructura química deseada de SR 2595.

Métodos de Producción Industrial

La producción industrial de SR 2595 probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de equipos de síntesis automatizados y reactores a gran escala para manejar las reacciones químicas de manera eficiente.

Análisis De Reacciones Químicas

Tipos de Reacciones

SR 2595 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, son comunes en la síntesis y modificación de SR 2595.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean normalmente.

Sustitución: Los reactivos nucleofílicos como las aminas o los tioles se pueden utilizar en condiciones apropiadas para introducir nuevos grupos funcionales.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diversas formas oxidadas de SR 2595, mientras que la reducción podría producir derivados reducidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Osteogenesis Promotion

One of the primary applications of SR2595 is in promoting bone formation. Research has demonstrated that:

- In Vitro Studies : Treatment of human mesenchymal stem cells (MSCs) with this compound resulted in a significant increase in osteoblast formation, which are cells responsible for bone formation. This was measured through calcium phosphatase deposition and increased expression of bone morphogenetic proteins BMP2 and BMP6 .

- In Vivo Studies : Animal models treated with this compound exhibited enhanced bone density without negatively impacting metabolic parameters such as insulin sensitivity or body weight .

Metabolic Disease Management

This compound has shown promise in managing conditions related to metabolic diseases:

- Insulin Sensitivity : Chronic administration of this compound in lean C57BL/6J mice indicated no significant changes in insulin sensitivity, suggesting that it may not adversely affect glucose metabolism while promoting osteogenesis .

- Potential for Obesity Treatment : Given its mechanism of action, this compound could serve as a therapeutic agent for obesity-related conditions by modulating adipogenesis without promoting fat accumulation .

Case Study 1: Osteoporosis Treatment

A study conducted on mice models of osteoporosis demonstrated that this compound treatment led to:

- Increased Bone Mass : Mice treated with this compound showed a statistically significant increase in bone mass compared to control groups.

- Mechanistic Insights : The study provided insights into how PPARγ repression could mimic the effects of genetic modifications that lead to increased bone formation, paving the way for new osteoporosis treatments .

Case Study 2: Cancer Research

Emerging research suggests potential anticancer applications for this compound:

- Inhibition of Tumor Growth : Preliminary studies indicate that the compound may inhibit the growth of certain cancer cell lines, although detailed clinical trials are still needed to substantiate these findings.

- Mechanistic Understanding : The inhibition of PPARγ has been linked to favorable outcomes in various cancer models, suggesting that this compound could be explored as part of combination therapies against specific cancers .

Comparative Data Table

The following table summarizes key findings from various studies on this compound:

Mecanismo De Acción

SR 2595 ejerce sus efectos al unirse al receptor PPARγ y actuar como un agonista inverso. Esto significa que no solo bloquea la actividad del receptor, sino que también induce un cambio conformacional que reduce su actividad basal. Esta represión de la actividad de PPARγ conduce a una disminución de la adipogénesis y un aumento de la osteogénesis . Los objetivos moleculares involucrados incluyen varios genes y proteínas regulados por PPARγ, como la proteína de unión a ácidos grasos 4 y las proteínas morfogénicas óseas BMP2 y BMP6 .

Comparación Con Compuestos Similares

Compuestos Similares

T0070907: Otro agonista inverso de PPARγ, conocido por sus efectos similares en la adipogénesis y la osteogénesis.

GW9662: Un antagonista selectivo de PPARγ que también inhibe la actividad del receptor pero a través de un mecanismo diferente.

Singularidad de SR 2595

SR 2595 es único en su capacidad para promover la osteogénesis al tiempo que reprime la adipogénesis, lo que lo convierte en una herramienta valiosa para estudiar el equilibrio entre estos dos procesos. Su afinidad de unión específica y actividad agonista inversa en PPARγ lo distinguen de otros compuestos similares .

Actividad Biológica

SR2595 is a novel compound that functions as an inverse agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating adipogenesis, glucose metabolism, and inflammation. The pharmacological properties of this compound have garnered attention due to its potential therapeutic applications, particularly in bone formation and metabolic disorders.

This compound operates primarily through the repression of PPARγ activity. It achieves this by inducing structural changes in the receptor that reduce its basal transcriptional activity. The binding of this compound to PPARγ results in a steric clash at the AF-2 domain, which is critical for coactivator recruitment and transcriptional activation. This mechanism is characterized by:

- Increased dynamics of helix 3 and helix 12 : These structural changes lead to decreased affinity for coactivators like TRAP220 and increased affinity for corepressors such as NCoR1, promoting transcriptional repression .

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties, making it suitable for in vivo studies. It can be administered orally at doses such as 20 mg/kg without significant adverse effects on metabolic parameters. In studies involving C57BL/6 mice, this compound showed no detrimental impact on insulin sensitivity or body weight over a 21-day treatment period .

Effects on Osteogenesis

One of the most compelling aspects of this compound's biological activity is its ability to promote osteogenic differentiation in mesenchymal stem cells (MSCs). Key findings include:

- Increased osteogenic markers : Treatment with this compound resulted in elevated expression levels of bone morphogenetic proteins (BMP2 and BMP6) and enhanced calcium deposition in cultured MSCs .

- Comparison with genetic silencing : The effects observed with this compound were comparable to those achieved through genetic silencing of PPARγ, indicating a robust mechanism for promoting bone formation without adverse metabolic effects .

Summary of Research Findings

The following table summarizes key research findings related to this compound's biological activity:

Case Study 1: Osteogenic Differentiation

In a controlled study, MSCs treated with this compound exhibited a statistically significant increase in osteogenic differentiation compared to untreated controls. This was measured through calcium phosphatase deposition assays, demonstrating the compound's potential as a therapeutic agent for bone-related disorders.

Case Study 2: Metabolic Impact Assessment

A study evaluating the metabolic impact of this compound involved chronic administration to lean C57BL/6J mice. Results indicated that there were no significant changes in insulin tolerance or fasting insulin levels, suggesting that this compound could be used safely without disrupting metabolic homeostasis .

Propiedades

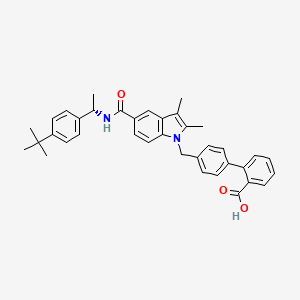

IUPAC Name |

2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N2O3/c1-23-25(3)39(22-26-11-13-28(14-12-26)31-9-7-8-10-32(31)36(41)42)34-20-17-29(21-33(23)34)35(40)38-24(2)27-15-18-30(19-16-27)37(4,5)6/h7-21,24H,22H2,1-6H3,(H,38,40)(H,41,42)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDKAVKAQXVFJV-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SR2595 exert its effects on PPARγ, and what are the downstream consequences?

A1: this compound acts as a selective antagonist of PPARγ []. Unlike agonists like the thiazolidinediones (TZDs), which activate PPARγ and can lead to side effects, this compound blocks its activity. This inhibition of PPARγ has shown promising results in preclinical models of liver cancer, particularly those driven by overactive insulin signaling. In a mouse model with liver-specific deletion of the tumor suppressor PTEN, this compound treatment led to a reduction in pre-cancerous and cancerous signs in the liver []. This suggests that inhibiting PPARγ with this compound could be a potential therapeutic strategy for specific subtypes of liver cancer, particularly those associated with steatohepatitis.

Q2: What is the significance of identifying unique interactome network signatures for PPARγ modulation by this compound and other ligands?

A2: Research has revealed that different PPARγ ligands, including this compound, induce unique interactome network signatures [, ]. This means that each ligand, despite targeting the same receptor, interacts with a distinct set of proteins within the cell. These interactions dictate the downstream effects of each ligand, explaining why compounds like this compound, despite being a PPARγ antagonist, can share some similar therapeutic benefits with PPARγ agonists like TZDs. Understanding these unique interactomes provides valuable insights into the mechanism of action of these compounds and can guide the development of more targeted therapies with potentially fewer side effects.

Q3: What is the role of HNF1α in the context of PPARγ and liver cancer development, and how does this relate to this compound?

A3: Research has identified Hepatocyte Nuclear Factor 1α (HNF1α) as a novel negative regulator of PPARγ transcription []. In simpler terms, HNF1α suppresses the production of PPARγ. Interestingly, in the development of liver cancer, particularly in pre-cancerous adenomas with high fat accumulation (steatosis), HNF1α function is often impaired, leading to increased PPARγ expression. This is further exacerbated by AKT2, a protein activated downstream of the insulin signaling pathway, which inhibits HNF1α and promotes PPARγ expression and its pro-tumorigenic activity. Given that this compound can inhibit PPARγ, it holds promise as a potential therapeutic agent for these specific liver cancer subtypes where the HNF1α/PPARγ axis is disrupted.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.